![molecular formula C17H21FN2O2S2 B2481003 2-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953140-73-3](/img/structure/B2481003.png)
2-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
Synthesis Analysis
Synthesis of benzenesulfonamide derivatives often involves complex reactions that require precise conditions to achieve the desired product. While specific synthesis methods for "2-fluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide" are not detailed in the literature provided, similar compounds have been synthesized through various strategies including nucleophilic substitution reactions, cyclization under acidic or neutral conditions, and fluorination techniques to introduce fluorine atoms into the molecule, enhancing its reactivity and selectivity for further chemical transformations (Liu et al., 2000).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be complex, featuring a variety of functional groups that influence the compound's physical and chemical properties. Crystal structure analysis provides insight into the molecule's geometry, intermolecular interactions, and potential binding sites for biological targets. For similar compounds, crystal structure elucidation has confirmed the presence of π–π interactions, hydrogen bonding, and other non-covalent interactions contributing to the stability and reactivity of these molecules (Reham A. Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Benzenesulfonamide derivatives undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic addition, and rearrangement reactions. These reactions can be utilized to further modify the compound, introducing new functional groups or altering its physical and chemical properties to suit specific applications. An interesting example is the rearrangement reaction based on the structure of N-fluoro-N-alkyl benzenesulfonamide, which proceeds readily under mild conditions, yielding a variety of products with potential for further chemical transformations (Han Wang et al., 2018).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, including solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are influenced by the molecular structure, particularly the presence and positioning of substituents on the benzene ring and the sulfonamide group. Detailed physical property analysis enables the prediction of compound behavior in biological systems, its solubility in various solvents, and its stability under different environmental conditions.
Chemical Properties Analysis
The chemical properties of benzenesulfonamide derivatives are defined by the reactivity of the sulfonamide group and the substituents attached to the benzene ring. These compounds exhibit a range of reactivities towards acids, bases, nucleophiles, and electrophiles, which can be exploited in synthetic chemistry for the development of new compounds with desired biological or physical properties. The introduction of fluorine atoms, in particular, can significantly alter the chemical reactivity and binding affinity of these molecules, making them valuable tools in medicinal chemistry and other fields (Schirrmacher et al., 2003).
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
It’s known that tertiary aliphatic amines, a group to which this compound may belong, are biotransformed through a reversible reaction into tertiary amine oxides .
Result of Action
properties
IUPAC Name |
2-fluoro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2S2/c18-16-5-1-2-6-17(16)24(21,22)19-12-14-7-9-20(10-8-14)13-15-4-3-11-23-15/h1-6,11,14,19H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCUDKDZQMSTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2F)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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